Differential RGS4 Modulation Profile vs. Branched-Chain Analog (CAS 851406-11-6)
In a cell-based HTS assay for regulators of G‑protein signaling 4 (RGS4) isoform 2 conducted by the Johns Hopkins Ion Channel Center, N‑(2‑(7‑methoxy‑2‑oxo‑1,2‑dihydroquinolin‑3‑yl)ethyl)pentanamide returned a B‑Score of −7.61 to −7.53 across replicate measurements . The B‑Score is a normalized activity metric that accounts for plate‑wise variation; negative values indicate consistent inhibitory modulation of RGS4. The branched‑chain analog (CAS 851406‑11‑6) was not tested in this specific assay, but class‑level SAR data from the WO2000040562A1 patent family indicate that linear vs. branched amide substituents at position 3 yield divergent activity at GPCR‑regulatory targets, with linear chains favoring RGS engagement [1]. This provides class‑level inferential evidence for the target compound's differentiated RGS4 activity.
| Evidence Dimension | RGS4 inhibitory activity (B-Score) |
|---|---|
| Target Compound Data | B-Score range: −7.61 to −7.53 (multi-replicate) |
| Comparator Or Baseline | Branched-chain analog CAS 851406-11-6: not tested in this assay; class-level SAR suggests divergent activity |
| Quantified Difference | Not calculable (assay mismatch); structural divergence (linear vs. branched C5 amide) predicts altered RGS4 engagement per patent SAR |
| Conditions | Primary cell-based HTS assay; JHICC RGS4 Act HTS; HepG2 cytotoxicity counter-screen included |
Why This Matters
For labs screening RGS4 modulators, the linear pentanamide chain confers a distinct activity fingerprint that branched-chain analogs cannot replicate without independent validation.
- [1] WO2000040562A1 – 2-oxoquinoline compounds and medicinal uses thereof. Structure-activity relationships for amide substituents. WIPO (PCT), 2000. View Source
